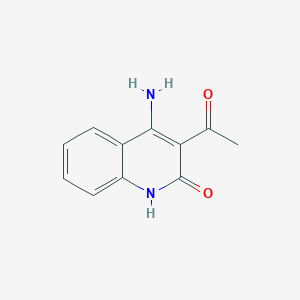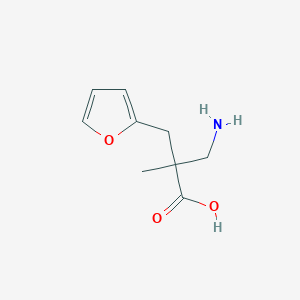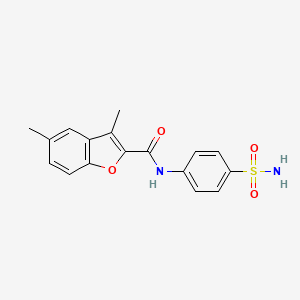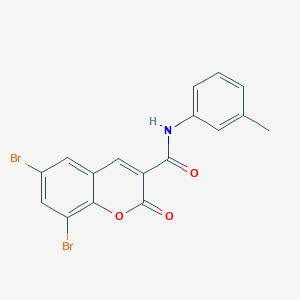![molecular formula C21H19N5O B15097339 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097339.png)
2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate starting materials such as 2-aminobenzyl alcohol with ketones in the presence of a catalyst like ruthenium and a base such as KOH.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides under basic conditions.
Addition of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using prop-2-en-1-yl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and prop-2-en-1-yl groups, leading to the formation of corresponding oxides and aldehydes.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like benzyl halides and alkyl halides in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical.
Major Products
Oxidation: Formation of quinoxaline oxides and aldehydes.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrroloquinoxaline core can bind to active sites of enzymes, inhibiting their activity. The benzyl and prop-2-en-1-yl groups enhance its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
Benzyl(methyl)(prop-2-yn-1-yl)amine: Another compound with a similar structural motif but different functional groups.
Uniqueness
2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-2-12-26-19(22)17(21(27)23-13-14-8-4-3-5-9-14)18-20(26)25-16-11-7-6-10-15(16)24-18/h2-11H,1,12-13,22H2,(H,23,27) |
InChI Key |
FMZKYSGDNTXPPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097269.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)
![7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B15097275.png)

![2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097277.png)


![4-phenyl-2-[(phenylmethyl)thio]Thiazole](/img/structure/B15097303.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)


![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)
